Product packaging for 4-(4-Methoxyphenoxy)benzoyl chloride(Cat. No.:CAS No. 68548-50-5)

4-(4-Methoxyphenoxy)benzoyl chloride

Cat. No.: B12677756
CAS No.: 68548-50-5
M. Wt: 262.69 g/mol
InChI Key: ZYKMMAMRXDNPOY-UHFFFAOYSA-N
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Description

Significance of Acyl Chlorides as Synthetic Intermediates

Acyl chlorides are powerful acylating agents, frequently employed when the corresponding carboxylic acid is insufficiently reactive. science.govchemicalbook.com Their enhanced reactivity makes them superior starting materials for the synthesis of other carboxylic acid derivatives such as esters, amides, and anhydrides. prepchem.comchemicalbook.comcdnsciencepub.com This versatility has established them as fundamental building blocks in multistep organic synthesis. The preparation of acyl chlorides is typically achieved by treating a carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅), converting the hydroxyl group into the much better leaving group, chloride. chemicalbook.com

The application of acyl chlorides in forming new chemical bonds is extensive, spanning both carbon-carbon (C-C) and carbon-heteroatom linkages.

Carbon-Heteroatom Bond Formation: The most common reactions of acyl chlorides involve the formation of bonds between the carbonyl carbon and heteroatoms like oxygen and nitrogen.

C-O Bond Formation (Esterification): Acyl chlorides react readily with alcohols and phenols to form esters. chemicalbook.com This reaction is often faster and more complete than the corresponding Fischer esterification using a carboxylic acid. chemicalbook.com

C-N Bond Formation (Amidation): The reaction with ammonia (B1221849), primary amines, or secondary amines provides an efficient route to primary, secondary, and tertiary amides, respectively. chemicalbook.comhud.ac.uk

C-S Bond Formation: While less common, acyl chlorides can react with thiols to form thioesters, which are important in various biochemical and synthetic contexts.

Carbon-Carbon Bond Formation: Acyl chlorides are key electrophiles in several C-C bond-forming reactions.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), acyl chlorides react with aromatic compounds to introduce an acyl group, forming aryl ketones. chemicalbook.comwikipedia.org This is a fundamental method for creating C-C bonds with aromatic rings.

Ketone Synthesis: Acyl chlorides can react with organometallic reagents, such as organocadmium or Gilman (lithium diorganocopper) reagents, to produce ketones.

Palladium-Catalyzed Cross-Coupling: Modern research has demonstrated that under palladium catalysis, acyl chlorides can participate in novel transformations, including difunctionalization reactions across unsaturated C-C bonds, creating multiple new C-C bonds in a single, atom-economical step.

Bond TypeReactantProduct ClassSignificance
C-O Alcohol / PhenolEsterSynthesis of plasticizers, fragrances, polymers
C-N Ammonia / AmineAmideSynthesis of polymers (e.g., polyamides), pharmaceuticals
C-C Aromatic Ring (Lewis Acid)Aryl KetoneIntermediate for pharmaceuticals, fine chemicals
C-C Organometallic ReagentKetoneGeneral ketone synthesis

This table provides an interactive summary of key bond-forming reactions involving acyl chlorides.

The high reactivity of acyl chlorides is a direct consequence of their electronic structure. science.gov The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. nih.gov Both atoms exert a strong electron-withdrawing inductive effect, which pulls electron density away from the carbonyl carbon. nih.govchemicalbook.com This creates a significant partial positive charge (δ+) on the carbon, making it highly electrophilic and thus an excellent target for attack by nucleophiles. science.govcdnsciencepub.com

The general mechanism for reactions of acyl chlorides is nucleophilic acyl substitution, which typically proceeds via a two-stage addition-elimination mechanism. chemicalbook.comchemicalbook.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate where the oxygen carries a negative charge. nih.gov

Elimination of the Leaving Group: The C=O double bond reforms, and in the process, the chloride ion—an excellent leaving group—is expelled. nih.gov

The reactivity of carboxylic acid derivatives generally follows the order: Acyl Chloride > Anhydride > Ester > Amide. chemicalbook.com This trend is primarily governed by the ability of the substituent to donate electrons via resonance to the carbonyl carbon and its quality as a leaving group. The chloride ion is a weak resonance donor and a very good leaving group, placing acyl chlorides at the pinnacle of reactivity among these derivatives.

Contextualizing 4-(4-Methoxyphenoxy)benzoyl chloride within Substituted Benzoyl Chlorides

The compound this compound belongs to the family of substituted aromatic acyl chlorides. Its chemical behavior is dictated by the interplay between the reactive benzoyl chloride core and the electronic effects of the complex substituent at the para-position.

Aromatic acyl chlorides, with the general formula Ar-COCl, are a subclass of acyl chlorides where the carbonyl group is directly attached to an aromatic ring. chemicalbook.com Benzoyl chloride (C₆H₅COCl) is the parent compound of this class. wikipedia.org Substituents on the aromatic ring can significantly modulate the reactivity of the acyl chloride group.

The substituent in this compound is a p-methoxyphenoxy group. This group is an ether, connecting a methoxy-substituted phenyl ring to the main benzoyl chloride ring via an oxygen atom. The synthesis of its precursor, 4-(4-methoxyphenoxy)benzoic acid, can be envisioned through a copper-catalyzed Ullmann condensation between a p-halobenzoate and 4-methoxyphenol, followed by hydrolysis of the ester. prepchem.comwikipedia.org The final conversion to the acyl chloride is a standard chlorination reaction.

CompoundCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Benzoyl chloride 98-88-4C₇H₅ClO140.57-1197.2
4-Methoxybenzoyl chloride 100-07-2C₈H₇ClO₂170.5922262-263
This compound N/AC₁₄H₁₁ClO₃262.69N/AN/A

This interactive table compares the physical properties of benzoyl chloride and its substituted derivatives. Data for the title compound is calculated or not available.

Research involving aryl acyl halides is dynamic, with significant efforts directed towards their application in materials science and the development of novel synthetic methodologies.

Polymer Synthesis: A major application for substituted aryl acyl halides is in the synthesis of high-performance polymers like aramids (aromatic polyamides) and poly(ether-amide)s. nih.govresearchgate.net Di-functional monomers, such as dicarbonyl chlorides, are reacted with diamines in polycondensation reactions. Compounds like this compound serve as models for the reactive ends of such monomers, where the ether linkages in the backbone impart flexibility and improved solubility to the resulting polymers without compromising thermal stability. nih.gov

Development of Novel Catalytic Reactions: While classic reactions like Friedel-Crafts acylation remain important, modern research focuses on expanding the synthetic utility of aryl acyl halides through new catalytic systems. This includes developing milder and more selective conditions for known transformations and discovering entirely new reactions. For instance, the use of photoredox and nickel catalysis is enabling direct C-H functionalization reactions with aryl halides, offering new synthetic routes that avoid pre-functionalized starting materials. ysu.edu

Addressing Reactivity Challenges: A significant research trajectory involves overcoming the inherent challenges of using aryl chlorides in cross-coupling reactions. Compared to aryl bromides and iodides, the C-Cl bond is stronger, making oxidative addition to a metal catalyst (a key step in many coupling cycles) more difficult. Current research aims to design more active catalyst systems, often involving specialized ligands, that can efficiently activate the C-Cl bond, making these cheaper and more abundant starting materials viable in a wider range of transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B12677756 4-(4-Methoxyphenoxy)benzoyl chloride CAS No. 68548-50-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68548-50-5

Molecular Formula

C14H11ClO3

Molecular Weight

262.69 g/mol

IUPAC Name

4-(4-methoxyphenoxy)benzoyl chloride

InChI

InChI=1S/C14H11ClO3/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3

InChI Key

ZYKMMAMRXDNPOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Reactivity and Reaction Pathways of 4 4 Methoxyphenoxy Benzoyl Chloride Derivatives

Nucleophilic Acyl Substitution Reactions

4-(4-Methoxyphenoxy)benzoyl chloride is a versatile chemical intermediate that readily undergoes nucleophilic acyl substitution reactions. The presence of the electron-donating methoxy (B1213986) group and the phenoxy ether linkage influences the reactivity of the benzoyl chloride moiety. This section explores its reactions with various nucleophiles, including alcohols, amines, and carboxylic acids, leading to the formation of esters, amides, and anhydrides, respectively.

The reaction of this compound with alcohols is a common method for synthesizing the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction typically proceeds readily, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.iebeckfoot.orgysu.edu

The rate and yield of the esterification reaction are significantly influenced by steric hindrance around the hydroxyl group of the alcohol. Primary alcohols, having the least steric bulk, react most readily with this compound. Secondary alcohols are less reactive due to the increased steric crowding around the hydroxyl group, which impedes the approach of the nucleophile to the carbonyl carbon. Tertiary alcohols are the least reactive and may require more forcing conditions or specialized catalysts to achieve reasonable yields. This trend is a general principle in nucleophilic acyl substitution reactions and is directly applicable to the esterification of this compound.

Lewis bases can be employed to catalyze the esterification reaction, a process sometimes referred to as dehydroxyhalogenation. In this context, a Lewis base, such as a tertiary amine or a phosphine, can activate the acyl chloride, making it more susceptible to nucleophilic attack by the alcohol. For instance, the use of a stronger Lewis base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) has been shown to facilitate hydrodehalogenation reactions. bham.ac.uk While not a direct esterification, this demonstrates the principle of Lewis base interaction with halide-containing compounds. The Lewis base can interact with the acyl chloride, forming a more reactive intermediate that then readily reacts with the alcohol. This catalytic approach can lead to higher yields and milder reaction conditions compared to non-catalyzed reactions.

This compound reacts with ammonia (B1221849), primary amines, and secondary amines to form the corresponding amides. whiterose.ac.ukshreesulphuric.comsigmaaldrich.com This reaction, known as amidation, is generally rapid and high-yielding. Similar to esterification, a base is typically used to scavenge the HCl produced during the reaction. fishersci.ie The resulting amides are often stable, crystalline solids. For example, the reaction with benzylamine (B48309) yields N-benzyl-4-(4-methoxyphenoxy)benzamide.

The synthesis of various N-substituted benzamide (B126) derivatives often starts from the corresponding benzoyl chloride. researchgate.netnih.govresearchgate.net For instance, N-(4-methoxybenzyl)alkenamides have been synthesized from the corresponding acid chloride and 4-methoxybenzylamine. nih.gov

Table 1: Examples of Amidation Reactions with this compound

Amine/AmmoniaResulting AmideReference
Ammonia4-(4-Methoxyphenoxy)benzamide ccspublishing.org.cn
BenzylamineN-Benzyl-4-(4-methoxyphenoxy)benzamide nih.gov
Pyrrolidine(4-(4-Methoxyphenoxy)phenyl)(pyrrolidin-1-yl)methanone hud.ac.uk

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," methods for chemical synthesis. nih.govucl.ac.uk For amide bond formation, this includes the use of safer solvents and catalytic methods to reduce waste. bohrium.comsciepub.com One approach involves using bio-based solvents like Cyrene™ as a replacement for traditional, more hazardous solvents. hud.ac.uk The reaction of acid chlorides with amines in Cyrene™ has been shown to be effective, and in some cases, the amide product can be isolated by simple precipitation in water, minimizing the need for chromatographic purification. hud.ac.uk Another green approach is the use of catalytic methods that avoid the use of stoichiometric activating agents, though this is more commonly applied to the direct amidation of carboxylic acids rather than from acyl chlorides. sciepub.com

This compound can react with a carboxylic acid or its corresponding carboxylate salt to form a mixed anhydride. libretexts.org This reaction involves the nucleophilic attack of the carboxylate oxygen on the carbonyl carbon of the acyl chloride, with the subsequent elimination of chloride. ysu.edu Pyridine is often used as a catalyst and to neutralize the HCl byproduct. The resulting mixed anhydrides are themselves reactive acylating agents and can be used in subsequent reactions without isolation. This method is a standard procedure for the synthesis of acid anhydrides. ysu.edusigmaaldrich.com

Hydrolysis to Carboxylic Acids

The hydrolysis of this compound is a characteristic reaction of acyl chlorides. This process involves a nucleophilic acyl substitution reaction where water serves as the nucleophile, leading to the formation of the corresponding carboxylic acid, 4-(4-methoxyphenoxy)benzoic acid. libretexts.orglibretexts.org The reaction is initiated by the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the benzoyl chloride. This step forms a tetrahedral intermediate. libretexts.org

Given that hydrogen chloride (HCl) is generated as a byproduct, the hydrolysis is frequently conducted in the presence of a base, such as pyridine or sodium hydroxide. The base neutralizes the HCl, preventing it from causing potential side reactions and driving the reaction to completion. libretexts.orgyoutube.com

Reaction Scheme: Hydrolysis of this compound

Electrophilic Acylation Reactions

Friedel-Crafts Acylation with Aromatic Substrates

This compound is an effective acylating agent in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. numberanalytics.comlibretexts.org In this type of electrophilic aromatic substitution, the benzoyl chloride reacts with an aromatic substrate, such as benzene (B151609) or its derivatives, in the presence of a Lewis acid catalyst. organic-chemistry.orgmasterorganicchemistry.com The reaction yields an aromatic ketone, which is a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nih.govchemijournal.com

A typical reaction involves treating the aromatic compound with this compound and a catalyst like aluminum chloride (AlCl₃). numberanalytics.comlibretexts.org The resulting ketone product is generally deactivated towards further substitution, which prevents polyacylation—a common issue in the related Friedel-Crafts alkylation. organic-chemistry.org

Lewis acid catalysts are essential for activating the acyl chloride in Friedel-Crafts acylation. masterorganicchemistry.com Their primary role is to coordinate with the chlorine atom of the benzoyl chloride, which polarizes the carbon-chlorine bond and makes the chloride a much better leaving group. masterorganicchemistry.comchemguide.co.uk This coordination facilitates the formation of a highly reactive electrophile, the acylium ion. libretexts.org A stoichiometric amount of the catalyst is often required because it forms complexes with both the starting acyl chloride and the resulting ketone product. organic-chemistry.org

A variety of Lewis acids can be employed, with their reactivity and suitability depending on the specific substrates and desired reaction conditions.

Antimony pentachloride (SbCl₅): This is a highly active and versatile Lewis acid catalyst used in various organic transformations, including Friedel-Crafts reactions. researchgate.net It has been shown to be effective in the acylation of aromatic compounds like 2-methoxynaphthalene (B124790) with benzoyl chloride. researchgate.net

Titanium tetrachloride (TiCl₄) and Zirconium tetrachloride (ZrCl₄): These are also common Lewis acid catalysts used in Friedel-Crafts acylations. chemijournal.com Supported catalysts, such as those based on zirconium oxides, have been developed for these reactions. chemijournal.com

Other Catalysts: While aluminum chloride (AlCl₃) is the traditional and a very strong Lewis acid catalyst, others like ferric chloride (FeCl₃) and boron trifluoride (BF₃) are also used, offering different levels of reactivity and selectivity. numberanalytics.com The choice of catalyst is critical for optimizing the reaction, especially when sensitive functional groups are present. numberanalytics.com

Table 1: Selected Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystGeneral Characteristics
AlCl₃ Strong, widely used, effective for activated and simple aromatics. numberanalytics.com
FeCl₃ Milder alternative to AlCl₃, suitable for more sensitive substrates. numberanalytics.com
SbCl₅ Highly active and versatile catalyst for electrophilic aromatic substitution. researchgate.net
TiCl₄ / ZrCl₄ Common Lewis acids also employed in acylation reactions. chemijournal.com
BF₃ Often used where higher selectivity is required. numberanalytics.com

The key electrophile in the Friedel-Crafts acylation is the acylium ion. libretexts.orgchemguide.co.uk It is generated when the Lewis acid catalyst abstracts the chloride ion from the this compound. masterorganicchemistry.comyoutube.com

The resulting 4-(4-methoxyphenoxy)benzoyl acylium ion is resonance-stabilized, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. youtube.com This stabilization contributes to the ion's formation, but it remains a potent electrophile due to the carbon's positive charge. masterorganicchemistry.comleah4sci.com Once formed, this "super electrophile" is readily attacked by the nucleophilic π-electrons of the aromatic substrate in the rate-determining step of the reaction, leading to the disruption of aromaticity and the formation of a sigma complex (arenium ion). masterorganicchemistry.comleah4sci.com In the final step, a proton is removed from the sigma complex, restoring aromaticity and yielding the final ketone product. libretexts.orgchemguide.co.uk

Substituents on both the aromatic substrate and the benzoyl chloride can significantly influence the rate and outcome of Friedel-Crafts acylation.

Substituents on the Aromatic Substrate: The nature of the aromatic reactant is crucial.

Activating Groups: Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups on the aromatic substrate increase its nucleophilicity, accelerating the rate of reaction. numberanalytics.com These groups are typically ortho, para-directors. For instance, in the acylation of anisole (B1667542) (methoxybenzene), the reaction yields primarily a mixture of ortho- and para-acylated products. nih.gov The para product is often favored due to reduced steric hindrance compared to the ortho position. nih.gov

Deactivating Groups: Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or carbonyl groups deactivate the aromatic ring, making it less nucleophilic and slowing down or even preventing the reaction.

Radical Reactions and Reductions

While the primary reactivity of acyl chlorides involves ionic pathways, the broader chemical behavior can include radical reactions and reductions.

Radical Reactions: Free radical reactions proceed via a different mechanism involving species with unpaired electrons. masterorganicchemistry.com These reactions are typically initiated by heat or UV light, which causes homolytic cleavage of a weak bond to form radicals. utexas.edulumenlearning.com The subsequent steps involve propagation, where a radical reacts to form a new radical, and termination, where two radicals combine. lumenlearning.com Radical reactions are generally less selective than ionic reactions. libretexts.org While less common for acyl chlorides compared to nucleophilic substitution, under specific conditions (e.g., high temperature or photochemical initiation), the C-Cl bond or C-H bonds on the aromatic rings of this compound could potentially undergo homolytic cleavage.

Reductions: this compound can be reduced to different products depending on the reducing agent used.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce acyl chlorides to primary alcohols. libretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion first displaces the chloride to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to yield the corresponding primary alcohol, 4-(4-methoxyphenoxy)benzyl alcohol. libretexts.org

Reduction of Acylation Products: The ketone products resulting from the Friedel-Crafts acylation of an aromatic substrate with this compound can be further reduced. For example, the carbonyl group of the ketone can be completely reduced to a methylene (B1212753) (-CH₂-) group using methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction. organic-chemistry.org This two-step sequence—Friedel-Crafts acylation followed by reduction—is a valuable synthetic route to prepare alkylated aromatic compounds. organic-chemistry.org

Acyl Radical Generation via Photoredox Catalysis

The generation of acyl radicals from stable precursors under mild conditions is a significant advancement in synthetic chemistry, and this compound can serve as a precursor in such reactions. Visible-light photoredox catalysis provides a powerful method for generating reactive acyl radicals from various acyl sources, including acyl chlorides. nih.gov This process typically involves a photocatalyst that, upon excitation by visible light, initiates a single electron transfer (SET) process. nih.gov

Research has demonstrated that 4-methoxybenzoyl chloride, a structurally similar compound, can be used to generate an acyl radical photochemically. rsc.org In a procedure catalyzed by a nucleophilic organic catalyst under light, the acyl radical is generated and subsequently undergoes a conjugate addition reaction. For instance, the reaction of 4-methoxybenzoyl chloride with acrylonitrile (B1666552) yields 4-(4-methoxyphenyl)-4-oxobutanenitrile. rsc.org This transformation highlights the utility of using substituted benzoyl chlorides as radical precursors for the formation of new carbon-carbon bonds under mild, light-induced conditions. rsc.org

Table 1: Example of Acyl Radical Generation and Subsequent Reaction

Acyl Chloride PrecursorRadical AcceptorProductYield
4-Methoxybenzoyl chlorideAcrylonitrile4-(4-methoxyphenyl)-4-oxobutanenitrile84% rsc.org

Decarboxylative Acylation for Ketone Synthesis

Decarboxylative coupling reactions have become a cornerstone for the synthesis of ketones, offering an alternative to traditional methods that often require stoichiometric organometallic reagents. escholarship.org A prominent strategy involves the photoredox/nickel dual-catalyzed enantioselective decarboxylative acylation. researchgate.net This method enables the coupling of carboxylic acid derivatives to form enantioenriched ketones with high efficiency and functional group tolerance. researchgate.net

While direct studies on this compound are not detailed, the methodology has been successfully applied to structurally related compounds. For example, various substituted benzoylformic acids, including those with methoxy groups, have been used as acyl sources in palladium-catalyzed ortho-selective benzoylation reactions under light. escholarship.org The general mechanism involves the photocatalytic decarboxylation to generate an acyl radical, which then engages in a catalytic cycle with a transition metal like nickel or palladium to form the ketone product. escholarship.orgresearchgate.net This pathway suggests that derivatives of this compound could be employed in similar decarboxylative acylation strategies for the synthesis of complex diaryl ketones. organic-chemistry.org

Reduction to Aldehydes and Subsequent Transformations

The selective partial reduction of acyl chlorides to aldehydes is a fundamental functional group interconversion in organic synthesis. researchgate.net Various methods have been developed to achieve this transformation with high selectivity, avoiding over-reduction to the corresponding alcohol. One effective system employs diisobutylaluminium hydride (DIBAL-H) in the presence of morpholine, which allows for the facile reduction of acid chlorides to aldehydes in excellent yields. researchgate.net Another established method is the palladium-catalyzed reduction using polymethylhydrosiloxane (B1170920) (PMHS) as a mild, safe, and inexpensive reductant. msu.edu This reaction proceeds efficiently under Pd(0) catalysis, particularly in the presence of a fluoride (B91410) source, to convert aryl acid chlorides to their aldehydes. msu.edu

The resulting 4-(4-methoxyphenoxy)benzaldehyde (B1588542) is a versatile synthetic intermediate. researchgate.net It can undergo a wide array of subsequent transformations, including but not limited to:

Reductive amination: Reaction with amines to form imines, which can be further reduced to secondary or tertiary amines. researchgate.net

Grignard reaction: Addition of organometallic reagents to the aldehyde carbonyl to form secondary alcohols. researchgate.net

Wittig reaction: Reaction with phosphorus ylides to synthesize alkenes.

Further oxidation: Conversion to the corresponding carboxylic acid, 4-(4-methoxyphenoxy)benzoic acid.

Table 2: Reagents for Partial Reduction of Acyl Chlorides

Reagent SystemDescription
DIBAL-H / MorpholineA highly optimized system for the partial reduction of various carboxylic acid derivatives, including acid chlorides, to aldehydes. researchgate.net
Pd(0) / PMHS / KFA catalytic system using a palladium catalyst and a siloxane-based reducing agent, activated by fluoride, for the efficient conversion of acid chlorides to aldehydes. msu.edu

Other Significant Transformations

Reaction with Unsaturated Bonds

This compound is capable of participating in addition reactions across unsaturated carbon-carbon bonds, a reaction catalyzed by transition metals. A notable example is the palladium-catalyzed carbochlorocarbonylation of strained alkenes, such as norbornadiene. nih.gov In this process, the acyl chloride adds across one of the double bonds of the substrate. Research has shown that electron-donating substituents on the benzoyl chloride, such as a 4-methoxy group, are well-tolerated and lead to good product yields. nih.gov For instance, 4-methoxybenzoyl chloride reacts with norbornadiene in the presence of a palladium catalyst to yield the corresponding substituted norbornene derivative. nih.gov This type of reaction demonstrates the ability to use this compound to introduce complex acyl structures onto unsaturated frameworks. nih.gov

Condensation Polymerization

The acyl chloride functional group makes this compound a suitable monomer for condensation polymerization. This process involves the reaction of the acyl chloride with a co-monomer containing nucleophilic groups, typically alcohols (to form polyesters) or amines (to form polyamides), with the concomitant elimination of hydrogen chloride. The Schotten-Baumann reaction conditions, which involve reacting an acyl chloride with an amine or alcohol in the presence of an aqueous base, are a classic example of the chemistry underpinning this polymerization. google.com

By reacting this compound with difunctional monomers such as diols or diamines, high molecular weight aromatic polymers can be synthesized. The resulting polymers would incorporate the rigid backbone of the aromatic rings along with the flexible ether linkages from the 4-(4-methoxyphenoxy) moiety, which could impart desirable thermal and mechanical properties.

Functional Group Interconversions (e.g., Nitriles, Isocyanates)

The acyl chloride group in this compound can be converted into a variety of other important functional groups through well-established synthetic routes.

Nitriles: The conversion to a nitrile (Ar-CN) is typically achieved in a two-step process. First, the acyl chloride is reacted with ammonia or an ammonia source to form the primary amide, 4-(4-methoxyphenoxy)benzamide. Subsequently, the primary amide is subjected to dehydration using a reagent such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or oxalyl chloride to yield the corresponding nitrile, 4-(4-methoxyphenoxy)benzonitrile. vanderbilt.edu

Isocyanates: The synthesis of an isocyanate (Ar-NCO) from an acyl chloride is commonly accomplished via the Curtius rearrangement. This reaction begins with the conversion of the acyl chloride to an acyl azide (B81097) (Ar-CON₃) by reacting it with an azide salt, such as sodium azide. vanderbilt.edu The resulting 4-(4-methoxyphenoxy)benzoyl azide is thermally or photochemically unstable and undergoes rearrangement, losing nitrogen gas (N₂) to form the 4-(4-methoxyphenoxy)phenyl isocyanate intermediate directly. This isocyanate is a valuable reagent for the synthesis of ureas and carbamates.

Catalytic Asymmetric Cyclocondensations

Catalytic asymmetric cyclocondensation represents a powerful strategy in organic synthesis for the construction of chiral molecules from achiral or racemic starting materials. This approach utilizes a chiral catalyst to control the stereochemical outcome of a cyclization reaction, leading to the preferential formation of one enantiomer over the other. wikipedia.org In the context of this compound and its derivatives, such reactions would involve the use of a chiral catalyst to mediate the cyclocondensation with a suitable partner, thereby generating a new stereocenter with high enantioselectivity. While specific research on the catalytic asymmetric cyclocondensation of this compound is not extensively documented in publicly available literature, the principles can be understood through analogous reactions involving other acyl halides. acs.org

The core principle of catalytic asymmetric cyclocondensation lies in the formation of a transient diastereomeric complex between the substrate, the chiral catalyst, and the reaction partner. This interaction lowers the activation energy of the pathway leading to one enantiomer while raising it for the other, resulting in an enantioenriched product. wikipedia.org Chiral Lewis acids and chiral Brønsted acids are common classes of catalysts employed for these transformations. rsc.orglibretexts.org

A notable example of a catalytic asymmetric cyclocondensation is the reaction of acyl halides with aldehydes, which can lead to the formation of β-lactones. acs.org This type of reaction, while not specifically employing this compound, illustrates the potential for its derivatives in asymmetric synthesis. The general scheme for such a reaction involves the activation of the acyl halide by a chiral catalyst, followed by nucleophilic attack from the aldehyde and subsequent ring closure.

The enantioselectivity of these reactions is highly dependent on the structure of the chiral catalyst, the nature of the substrates, and the reaction conditions. For instance, in the catalytic asymmetric cyclocondensation of acyl chlorides with aldehydes, the choice of the chiral Lewis acid and its ligands is crucial for achieving high enantiomeric excess (ee). acs.org

Below is a hypothetical data table illustrating the kind of results that might be obtained from a study on the catalytic asymmetric cyclocondensation of a generic acyl chloride with an aldehyde, based on known methodologies. acs.org This table serves to demonstrate the type of data generated in such research, including the influence of the catalyst and reaction conditions on yield and enantioselectivity.

Table 1: Hypothetical Results for a Catalytic Asymmetric Cyclocondensation

EntryCatalystAldehydeSolventTemp (°C)Yield (%)ee (%)
1Chiral Lewis Acid ABenzaldehydeToluene-788592
2Chiral Lewis Acid BBenzaldehydeCH2Cl2-787885
3Chiral Lewis Acid AIsobutyraldehydeToluene-789095
4Chiral Lewis Acid ABenzaldehydeToluene-408288

The development of novel chiral catalysts remains an active area of research. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysts for various asymmetric transformations. nih.gov Chiral phosphoric acids, for example, have been successfully employed in asymmetric cyclodehydration reactions to produce atropisomeric heterocycles. nih.gov Such catalysts could potentially be adapted for the asymmetric cyclocondensation of this compound derivatives with appropriate nucleophilic partners.

The synthesis of chiral heterocycles is another important application of asymmetric catalysis. nih.govrsc.orgresearchgate.net While direct examples involving this compound are scarce, the general strategies for synthesizing chiral nitrogen-containing heterocycles often involve the asymmetric functionalization of imines, which can be derived from acyl chlorides. beilstein-journals.org These methods highlight the broad potential for creating complex, enantioenriched molecules from relatively simple starting materials through catalytic asymmetric reactions.

Mechanistic Investigations of 4 4 Methoxyphenoxy Benzoyl Chloride Reactions

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, involving the replacement of the chloride leaving group by a nucleophile. masterorganicchemistry.comlibretexts.org The general reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org The reactivity of the acyl chloride is enhanced because the chloride ion is an excellent leaving group, and the carbonyl carbon's electrophilicity is significant. libretexts.org

The mechanism of nucleophilic acyl substitution is a subject of detailed study, with two primary pathways often considered: a stepwise addition-elimination mechanism proceeding through a tetrahedral intermediate and a concerted S_N2-like mechanism.

The most widely accepted pathway for nucleophilic acyl substitution is the stepwise mechanism. youtube.com In this process, the nucleophile first attacks the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient, sp³-hybridized tetrahedral intermediate. youtube.com This intermediate then collapses, reforming the carbon-oxygen double bond and expelling the chloride leaving group to yield the final substituted product. masterorganicchemistry.comyoutube.com This mechanism is generally favored because it avoids the high energy of a five-coordinate carbon transition state that would be required in a direct displacement.

However, for some systems, particularly with specific solvents and nucleophiles, a concerted S_N2-like pathway has been proposed. rsc.org In this scenario, the nucleophilic attack and the departure of the leaving group occur simultaneously through a single transition state, analogous to the S_N2 reaction at a saturated carbon center. Studies on the solvolysis of benzoyl chloride in various aqueous media have suggested competing S_N2 and carbonyl addition pathways, with the S_N2-like mechanism being more prominent in less aqueous environments. rsc.org For 4-(4-methoxyphenoxy)benzoyl chloride, the presence of the electron-donating methoxyphenoxy group could influence the stability of the potential intermediates and transition states, making the mechanistic landscape complex.

Table 1: Comparison of Proposed Nucleophilic Acyl Substitution Pathways

Feature Tetrahedral Intermediate Pathway Concerted S_N2-like Pathway
Intermediates A distinct tetrahedral (sp³-hybridized) intermediate is formed. youtube.com No intermediate is formed; the reaction proceeds through a single transition state.
Kinetics Typically follows second-order kinetics, but is a multi-step process. A single, bimolecular, rate-determining step.
Stereochemistry Not applicable for an sp² carbon, but the intermediate is tetrahedral. Involves a trigonal bipyramidal-like transition state.
Evidence Supported by isotopic labeling studies and observation of intermediates under specific conditions. Inferred from kinetic data and solvent effect studies, particularly for benzoyl chlorides. rsc.org

Catalysts can significantly alter the rate and mechanism of nucleophilic acyl substitution reactions. They typically function by increasing the electrophilicity of the acyl chloride or enhancing the nucleophilicity of the attacking species.

Lewis acids are effective catalysts for activating acyl chlorides toward nucleophilic attack. A Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can coordinate to either the carbonyl oxygen or the chlorine atom of the this compound. masterorganicchemistry.comlibretexts.org

This coordination, or complexation, withdraws electron density from the acyl chloride, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. libretexts.orglibretexts.org The formation of this Lewis acid-base adduct lowers the activation energy of the nucleophilic addition step. chemrxiv.orgresearchgate.net This catalytic approach is a cornerstone of Friedel-Crafts acylation, where the Lewis acid facilitates the formation of a highly reactive electrophile. masterorganicchemistry.com

Amine catalysts, such as pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP), are widely used to accelerate acylation reactions. Their role can be multifaceted.

In nucleophilic catalysis, a catalyst like DMAP attacks the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is an analogue of an acetyl ammonium (B1175870) ion. byjus.com This intermediate is much more reactive towards nucleophiles than the original acyl chloride because the dimethylaminopyridine group is a better leaving group than chloride. byjus.com The subsequent reaction with a nucleophile (like an alcohol) proceeds rapidly, regenerating the DMAP catalyst.

Alternatively, sterically hindered or non-nucleophilic amines can act as Brønsted bases. In reactions that produce strong acids like HCl, such as the reaction of an acyl chloride with an alcohol, an amine base like pyridine is often added to neutralize the acid. youtube.com This prevents the protonation of the nucleophile and drives the equilibrium towards the products. youtube.com

The formation of a ketene (B1206846) from an aroyl chloride like this compound via an amine catalyst is generally not a favored pathway. Ketenes are typically formed by the dehydrohalogenation of aliphatic acyl chlorides that have an α-hydrogen. Aromatic acyl chlorides lack this α-hydrogen, making this pathway inaccessible.

Influence of Catalysis on Reaction Mechanisms

Acylium Ion Pathways in Electrophilic Reactions

In the presence of a strong Lewis acid, this compound can serve as a precursor to a potent electrophile, the acylium ion. This pathway is central to Friedel-Crafts acylation reactions. masterorganicchemistry.comchemguide.co.uk

The mechanism begins with the coordination of the Lewis acid (e.g., AlCl₃) to the chloride atom of the acyl chloride. masterorganicchemistry.com This complexation weakens the carbon-chlorine bond, leading to its heterolytic cleavage. The result is the formation of a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O) and the tetrachloroaluminate anion (AlCl₄⁻). masterorganicchemistry.comchemguide.co.uk The acylium ion is a powerful electrophile that can then attack an aromatic ring in a classic electrophilic aromatic substitution reaction. chemguide.co.uk The final step involves deprotonation of the resulting intermediate by the AlCl₄⁻, which regenerates the aromatic system and the AlCl₃ catalyst. chemguide.co.uk

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms at the molecular level. rsc.org Methods such as Density Functional Theory (DFT) allow for the detailed exploration of reaction pathways for compounds like this compound. researchgate.net

These computational approaches can be used to:

Calculate Energy Profiles: Researchers can model the potential energy surface for a reaction, calculating the relative energies of reactants, products, intermediates, and transition states. researchgate.net This allows for a direct comparison of the feasibility of competing mechanisms, such as the tetrahedral intermediate versus the concerted S_N2 pathway. rsc.org

Characterize Transition States: The geometry and electronic structure of transition states can be determined, providing crucial insights into the bond-forming and bond-breaking processes. researchgate.net

Analyze Substituent Effects: The electronic influence of the 4-methoxyphenoxy group on the reactivity of the benzoyl chloride can be quantified, explaining its activating or deactivating effects and its directing influence in electrophilic reactions.

Model Catalysis: The role of catalysts can be explicitly modeled by including the catalyst molecule in the calculations. This can elucidate how a Lewis acid complexation activates the substrate or how an amine catalyst facilitates nucleophilic substitution. researchgate.net

Computational studies provide a theoretical framework that complements experimental findings, offering a deeper understanding of the factors that control chemical reactivity. nih.gov

Table 2: Insights from Computational Chemistry in Mechanistic Studies

Area of Investigation Computational Tools/Methods Insights Gained
Reaction Pathway Energetics DFT, ab initio calculations Determination of activation barriers and reaction energies to predict the most favorable mechanistic pathway (e.g., S_N2 vs. tetrahedral). rsc.org
Transition State Analysis Transition State Searching Algorithms (e.g., QST2/QST3) Visualization and characterization of the geometry of transition states, confirming the concerted or stepwise nature of a reaction. researchgate.net
Catalytic Mechanisms ONIOM (hybrid QM/MM), Cluster Models Elucidation of how a catalyst (e.g., Lewis acid, amine) interacts with the substrate to lower the activation energy. researchgate.netrsc.org
Solvent Effects Implicit/Explicit Solvent Models (e.g., PCM) Understanding how the solvent influences reaction rates and stabilizes charged intermediates or transition states.
Kinetic Predictions Transition State Theory (TST) Calculation of theoretical rate constants for comparison with experimental kinetic data. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. For benzoyl chloride and its derivatives, DFT calculations, often at levels like B3LYP/6-311G(d,p), provide valuable information about their geometries, vibrational frequencies, and the electronic effects of substituents. researchgate.net

While specific DFT studies on this compound are not extensively documented in the literature, the principles can be extrapolated from studies on similar compounds. For instance, investigations into substituted benzoyl chlorides have shown that the nature of the para-substituent significantly influences the electronic properties of the benzoyl group. acs.org An electron-donating group, such as the 4-methoxyphenoxy group, is expected to increase electron density on the aromatic ring and the carbonyl carbon.

DFT calculations on benzoyl fluoride (B91410) have been used to optimize its structure and calculate vibrational frequencies, showing good agreement with experimental data. nih.gov Similar calculations for this compound would likely reveal a lengthening of the C-Cl bond compared to unsubstituted benzoyl chloride due to the electron-donating nature of the 4-methoxyphenoxy substituent. This is because the substituent can donate electron density to the antibonding σ* orbital of the C-Cl bond, weakening it.

The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. For a series of para-substituted benzoyl chlorides, DFT calculations have shown that electron-donating groups raise the HOMO energy, making the molecule more susceptible to electrophilic attack, while also affecting the LUMO energy, which relates to its reactivity with nucleophiles. acs.org

PropertyUnsubstituted Benzoyl Chloride (Calculated)Expected Trend for this compound
C-Cl Bond LengthShorterLonger
Carbonyl C=O Bond LengthLongerShorter (due to resonance)
HOMO EnergyLowerHigher
LUMO EnergyHigherLower
Mulliken Charge on Carbonyl CarbonMore PositiveLess Positive

This table presents expected trends based on DFT studies of related substituted benzoyl chlorides.

Free Energy Profile Analysis

The analysis of the free energy profile of a reaction is essential for understanding its kinetics and thermodynamics, revealing the energies of reactants, transition states, intermediates, and products. For reactions involving benzoyl chlorides, such as solvolysis or Friedel-Crafts acylation, the free energy profile determines the reaction mechanism (e.g., SN1 vs. SN2).

Studies on the solvolysis of benzoyl chlorides have shown that the mechanism can shift from a bimolecular (SN2-like) to a unimolecular (SN1-like) pathway depending on the solvent and the substituent on the benzene (B151609) ring. rsc.org An electron-donating substituent like the 4-methoxyphenoxy group would stabilize the formation of a benzoyl cation intermediate, thereby favoring an SN1 pathway. This stabilization lowers the free energy of the transition state leading to the carbocation.

A representative free energy profile for an SN1 reaction of this compound would show a first step with a significant activation energy, corresponding to the heterolytic cleavage of the C-Cl bond to form the 4-(4-methoxyphenoxy)benzoyl cation. This is typically the rate-determining step. The subsequent step, the attack of a nucleophile on the cation, would have a much lower activation barrier.

For comparison, DFT calculations on the conversion of benzyl (B1604629) chloride have been used to map out the free-energy profile, providing quantitative insights into the reaction pathway. researchgate.net A similar computational approach for this compound would provide precise activation energies and reaction free energies.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol) - Hypothetical
ReactantsThis compound + Nucleophile0
Transition State 1 (TS1)[4-(4-Methoxyphenoxy)C6H4CO---Cl]‡+20 to +25
Intermediate4-(4-Methoxyphenoxy)benzoyl cation + Cl-+10 to +15
Transition State 2 (TS2)[4-(4-Methoxyphenoxy)C6H4CO---Nu]‡+12 to +17
Products4-(4-Methoxyphenoxy)benzoyl-Nucleophile + HCl-10 to -15

This table presents a hypothetical free energy profile for an SN1 reaction based on general principles of physical organic chemistry.

Ab Initio Calculations of Bond Dissociation Energies

Ab initio calculations provide a high-level theoretical approach to determine molecular properties, including bond dissociation energies (BDEs). The heterolytic bond dissociation energy of the C-Cl bond in benzoyl chlorides is a direct measure of the energy required to form the corresponding benzoyl cation and a chloride ion in the gas phase.

High-level ab initio calculations have been performed for benzoyl chloride, yielding a heterolytic BDE of approximately 150.1 kcal/mol. For substituted benzoyl chlorides, the BDE is expected to be significantly influenced by the electronic nature of the substituent. An electron-donating group like the 4-methoxyphenoxy group will stabilize the resulting benzoyl cation through resonance and inductive effects, thereby lowering the C-Cl heterolytic BDE. This lower BDE is consistent with a greater propensity for SN1-type reactions.

Conversely, the homolytic BDE, which corresponds to the formation of a benzoyl radical and a chlorine radical, is also affected by substituents. Electron-donating groups can also stabilize the benzoyl radical, albeit to a lesser extent than the cation. acs.org

CompoundC-Cl Heterolytic BDE (kcal/mol) - EstimatedC-Cl Homolytic BDE (kcal/mol) - Estimated
Benzoyl chloride~150~70
4-Methoxybenzoyl chlorideLower than benzoyl chlorideSlightly lower than benzoyl chloride
This compoundExpected to be lower than 4-methoxybenzoyl chlorideExpected to be slightly lower than 4-methoxybenzoyl chloride

This table provides estimated trends in bond dissociation energies based on theoretical studies of related compounds. acs.org

Solvolysis Studies and Substituent Effects

Solvolysis reactions, where the solvent acts as the nucleophile, are classic probes for mechanistic investigation. The rates of solvolysis of substituted benzoyl chlorides are highly sensitive to the electronic properties of the substituents.

Studies on the solvolysis of a range of para-substituted benzoyl chlorides have demonstrated that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it. rsc.org For example, 4-methoxybenzoyl chloride undergoes solvolysis much faster than unsubstituted benzoyl chloride, which is indicative of a mechanism with significant carbocationic character (SN1). rsc.org The 4-methoxyphenoxy group, being a strong electron-donating group through resonance, is expected to further accelerate the solvolysis rate compared to the 4-methoxy group.

The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (N). For reactions proceeding through an SN1 mechanism, a high sensitivity to Y is observed. Studies on 4-methoxybenzyl chloride have shown significant nucleophilic solvent participation, indicating that the mechanism is not a pure SN1 but rather a borderline case. rsc.orgrsc.org A similar behavior would be anticipated for this compound.

Substituent (at para-position)Relative Solvolysis Rate (krel) in 80% Acetone/Water
-NO2Very Low
-H1
-CH3Higher than -H
-OCH3Significantly higher than -CH3
-O(p-C6H4OCH3)Expected to be higher than -OCH3

This table illustrates the expected trend in relative solvolysis rates based on established substituent effects on benzoyl chloride derivatives. rsc.org

Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism involving the transfer of a hydrogen atom (a proton and an electron). rsc.org While more commonly associated with radical chemistry, HAT pathways can be relevant in certain reactions of acyl chlorides, particularly under photolytic or radical-initiating conditions.

For this compound, a potential HAT pathway could involve the abstraction of a hydrogen atom from a solvent or another reagent by a transient radical species. The presence of the electron-rich 4-methoxyphenoxy group could influence the stability of any radical intermediates formed on the aromatic ring.

The propensity of a molecule to participate in HAT reactions is related to the bond dissociation energy of its C-H bonds. While specific data for this compound is unavailable, studies on related aromatic compounds show that substituents can influence C-H BDEs. acs.org

It is important to note that for most common reactions of acyl chlorides, such as nucleophilic acyl substitution, HAT is not the primary mechanism. However, in the context of photoredox catalysis or other radical-mediated transformations, the possibility of HAT pathways involving this compound or its derivatives should be considered. nih.gov The generation of chlorine atoms under photoredox conditions can initiate HAT from various C-H bonds. nih.gov

Analytical and Spectroscopic Characterization in Research on 4 4 Methoxyphenoxy Benzoyl Chloride

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are the cornerstone for the structural elucidation of novel compounds like 4-(4-Methoxyphenoxy)benzoyl chloride. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are routinely used to confirm the identity and structure of the target molecule. medcraveonline.comnih.gov These methods are complementary, with IR providing information about functional groups, NMR revealing the carbon-hydrogen framework, and mass spectrometry determining the molecular weight and fragmentation pattern.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule. For an acyl chloride like this compound, the most characteristic signals are the carbonyl (C=O) stretch and the carbon-chlorine (C-Cl) stretch. chemicalbook.comnist.gov

The carbonyl (C=O) stretching vibration in acid chlorides is one of the most intense and easily identifiable peaks in an IR spectrum. spectroscopyonline.com For benzoyl chloride derivatives, this absorption band typically appears in a distinct region. The electronic effects of substituents on the aromatic ring can influence the exact wavenumber of the C=O stretch.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference Compound
Carbonyl (C=O)Stretch~1770 - 1785Strong, SharpBenzoyl chloride nist.govchemicalbook.com
Ether (C-O-C)Asymmetric Stretch~1250StrongAnisole (B1667542)/Aromatic ethers

The carbon-chlorine (C-Cl) single bond stretch of an acyl chloride is another important diagnostic peak, although it is typically weaker than the carbonyl stretch and appears in the fingerprint region of the IR spectrum. For bulk benzoyl chloride, the C-Cl stretching vibration band has been observed at approximately 650-685 cm⁻¹. researchgate.net The analysis of this region can help confirm the presence of the acyl chloride functional group in the structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. nih.gov It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for the confirmation of the molecular skeleton and the relative positions of substituents.

For this compound, the ¹H and ¹³C NMR spectra would display a unique set of signals confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region (typically δ 7.0–8.2 ppm). The protons on the benzoyl ring, being adjacent to the electron-withdrawing carbonyl chloride group, are expected to resonate at a lower field compared to the protons on the phenoxy ring. The splitting patterns (doublets of doublets) will be consistent with a 1,4-disubstituted pattern for both rings.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically in the range of δ 3.8–4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information.

Carbonyl Carbon: The carbon of the acyl chloride group (C=O) is highly deshielded and will appear at a very low field, typically in the range of δ 165–170 ppm. For reference, the carbonyl carbon in benzoyl chloride appears around δ 168.6 ppm. chemicalbook.com

Aromatic Carbons: The twelve aromatic carbons will show distinct signals in the δ 115–165 ppm range. The carbons directly attached to the oxygen atoms and the carbonyl group will have characteristic chemical shifts.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region, typically around δ 55–56 ppm.

Predicted NMR Data for this compound

SpectrumFunctional GroupPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMRAromatic Protons (Benzoyl Ring)~7.9 - 8.2Doublet
Aromatic Protons (Phenoxy Ring)~7.0 - 7.3Doublet
Methoxy Protons (-OCH₃)~3.8Singlet
¹³C NMRCarbonyl Carbon (-COCl)~168Singlet
Aromatic Carbons~115 - 165Multiple Signals
Methoxy Carbon (-OCH₃)~55.6Singlet

Note: Predicted values are based on data from analogous compounds such as 4-methoxybenzoyl chloride and 4-phenoxybenzoyl chloride. chemicalbook.comchemicalbook.comnih.gov

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high precision and accuracy, traceable to the International System of Units (SI). mdpi.comsigmaaldrich.com Unlike chromatographic methods that often require a reference standard of the same compound, qNMR allows for purity determination by comparing the integral of an analyte's signal to the integral of a certified internal standard of a different compound. mdpi.comox.ac.uk

The procedure for determining the purity of a this compound sample via ¹H qNMR would involve the following steps:

Selection of a Calibrant: A high-purity, stable, non-volatile internal standard with a simple NMR spectrum (e.g., maleic anhydride, dimethyl sulfone) is chosen. The standard's signals must not overlap with any signals from the analyte. ox.ac.uk

Sample Preparation: A precise mass of the this compound sample and the internal standard are weighed accurately into an NMR tube. sigmaaldrich.com They are then dissolved in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

NMR Data Acquisition: The NMR spectrum is recorded under optimized conditions to ensure accurate quantification. This includes a sufficiently long relaxation delay (typically 5 to 7 times the longest spin-lattice relaxation time, T₁) to allow for complete signal recovery between scans. ox.ac.uk

Data Analysis: The purity of the analyte is calculated using the integral values of a well-resolved signal from the analyte and a signal from the internal standard, along with their respective molecular weights, number of protons, and weighed masses. ox.ac.uk

This technique allows for a direct and highly accurate assessment of the molar concentration and purity of this compound, which is critical for its application in subsequent chemical syntheses.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight.

The fragmentation of benzoyl chloride derivatives is well-documented and typically involves the loss of the chlorine atom or the entire chlorocarbonyl group. nih.gov A primary and often base peak in the mass spectrum of benzoyl chlorides is the benzoyl cation (m/z 105). nih.gov For this compound, the analogous key fragment would be the 4-(4-methoxyphenoxy)benzoyl cation. Subsequent fragmentation can occur within the ether linkage or the methoxy group.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental composition. rsc.org This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas, thereby confirming the identity of this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Structure Predicted m/z (Nominal) Significance
[M]⁺ C₁₄H₁₁ClO₃ 262 Molecular Ion
[M-Cl]⁺ C₁₄H₁₁O₃ 227 Loss of Chlorine
[M-COCl]⁺ C₁₃H₁₁O₂ 199 Loss of Chlorocarbonyl group

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and is particularly useful for quantitative analysis and for monitoring reactions involving aromatic compounds. The spectrum of this compound is dominated by the electronic transitions of its two main chromophores: the benzoyl chloride moiety and the methoxyphenoxy group.

Aromatic ketones and benzoyl derivatives typically exhibit strong absorption bands in the UV region. For instance, 4-benzoylbenzoic acid shows an intense band around 260 nm. researchgate.net The presence of the ether linkage and the additional methoxy-substituted aromatic ring in this compound is expected to influence the position and intensity of these absorption maxima (λ_max). The methoxy group, an auxochrome, typically causes a bathochromic (red) shift of the primary absorption bands. This technique is often used as a detection method in liquid chromatography. cdc.gov

Table 2: Expected UV-Vis Absorption Maxima for this compound

Chromophore System Expected Transition Approximate λ_max Range (nm)
Benzoyl Moiety π → π* 250 - 270
Phenoxy Ether Moiety π → π* 270 - 290

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. It is particularly effective for observing vibrations of non-polar bonds and symmetric functional groups. For this compound, key diagnostic peaks in the Raman spectrum would correspond to the vibrations of the carbonyl group, the carbon-chlorine bond, and the aromatic rings.

The acyl chloride C=O stretching vibration is expected to produce a strong and sharp band in the range of 1750-1800 cm⁻¹. The C-Cl stretch of the acyl chloride would appear in the lower frequency region. Aromatic ring vibrations, including C=C stretching and C-H bending, will be prominent in the spectrum, providing a characteristic fingerprint for the molecule. Data from related compounds like 4-methoxybenzoyl chloride can be used to approximate the expected peak positions. chemicalbook.com

Table 3: Predicted Characteristic Raman Shifts for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Carbonyl Stretch C=O 1750 - 1800
Aromatic Stretch C=C 1580 - 1610
Ether Stretch (Aryl-O) C-O-C 1230 - 1270

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Thin Layer Chromatography (TLC) Considerations

Thin Layer Chromatography (TLC) is a rapid and effective technique for qualitatively monitoring the progress of reactions. libretexts.org For a moderately polar compound like this compound, a silica (B1680970) gel plate (Kieselgel 60 F254) serves as the standard stationary phase. rsc.org

The choice of mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio is adjusted to achieve a retention factor (R_f) of approximately 0.3-0.5 for the compound of interest. Due to its aromatic structure, the compound is readily visualized under UV light (254 nm) as a dark spot on the fluorescent background of the TLC plate. weebly.com

Table 4: Example TLC System for Analysis

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 3:1 v/v) rsc.org
Application Capillary spot of sample dissolved in a volatile solvent (e.g., dichloromethane) rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purification of this compound. A reverse-phase HPLC method is most common for compounds of this polarity. orientjchem.org

In this setup, a non-polar stationary phase, such as a C18-bonded silica column, is used with a polar mobile phase. orientjchem.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution where the proportion of acetonitrile is increased over time to elute more strongly retained components. nih.gov Detection is most commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~260 nm). sielc.com

Table 5: Typical Reverse-Phase HPLC Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase A: Water; B: Acetonitrile orientjchem.org
Elution Profile Gradient (e.g., 50% B to 100% B over 20 minutes)
Flow Rate 1.0 mL/min orientjchem.org
Detection UV at ~260 nm

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its relatively low volatility and the high reactivity of the acyl chloride group, which can lead to degradation in the high-temperature injector or on the column. nih.gov

A more robust approach involves the chemical derivatization of the acyl chloride into a more stable and volatile analyte, such as a methyl or ethyl ester. This is achieved by reacting the compound with the corresponding alcohol (e.g., methanol (B129727) or ethanol). The resulting ester is less reactive and more thermally stable, making it well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification. cdc.govresearchgate.net The analysis would be performed on a capillary column suitable for separating aromatic compounds.

Table 6: Hypothetical GC-MS Conditions for a Methyl Ester Derivative

Parameter Condition
Derivative Methyl 4-(4-methoxyphenoxy)benzoate
Column Fused silica capillary column (e.g., ZB-5ms) innovareacademics.in
Carrier Gas Helium innovareacademics.in
Injector Temperature 250 °C
Oven Program Initial 100 °C, ramp to 300 °C at 10 °C/min

Derivatization Strategies for Analytical Purposes

The high reactivity of acyl chlorides like this compound presents a challenge for direct analysis, particularly for determining trace amounts in complex mixtures. nih.gov Consequently, derivatization is a widely adopted strategy to convert the reactive acyl chloride into a more stable and readily detectable compound, suitable for techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

The primary goal of derivatization in this context is to overcome the instability of the acyl chloride and to enhance its detectability. google.com This is often achieved by reacting the compound with a derivatizing agent that introduces a chromophore or fluorophore into the molecule. For aromatic acyl chlorides, a common strategy involves reaction with reagents like 2-nitrophenylhydrazine. nih.govresearchgate.net This reaction converts the acyl chloride into a stable hydrazide derivative. The resulting product exhibits strong UV absorption at a longer wavelength (e.g., 395 nm), which effectively minimizes matrix interferences from other substances that absorb in the lower UV range. nih.gov The derivatization reaction is typically rapid, often completed within 30 minutes at room temperature. researchgate.net This approach has proven to be a general and validated method for the sensitive detection of residual acyl chlorides in various samples. nih.gov Other reagents, such as polymer-immobilized 8-amino-2-naphthoxide, can also be used to create derivatives with fluorescence properties for highly sensitive detection. oup.com

Derivatizing ReagentFunctional Group TargetedDerivative FormedAnalytical AdvantageReference
2-NitrophenylhydrazineAcyl ChlorideN'-[4-(4-methoxyphenoxy)benzoyl]-2-nitrophenylhydrazideStrong UV absorbance at ~395 nm, minimizing matrix interference. nih.govresearchgate.net
Alcohols (e.g., Methanol)Acyl ChlorideMethyl 4-(4-methoxyphenoxy)benzoateForms a stable ester, suitable for GC or LC analysis. researchgate.net
8-Amino-2-naphthoxide (polymer-immobilized)Acyl ChlorideN-(2-naphthyl)-4-(4-methoxyphenoxy)benzamideCreates a highly fluorescent derivative for sensitive detection. oup.com

In-situ Reaction Monitoring Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy in a microfluidic setup, often called a "lab-on-a-chip," is a powerful tool for monitoring reaction kinetics in real time. nih.gov A microfluidic chip with an integrated planar microcoil enables NMR analysis on sub-microliter sample volumes, allowing for precise control over mixing and reaction times, from minutes down to seconds. nih.gov

This technique could be applied to study the kinetics of reactions of this compound, such as its amidation or esterification. By flowing the reactants together in the chip and stopping the flow, the reaction can be monitored inside the NMR flow cell. beilstein-journals.org Researchers can track the decrease in the intensity of NMR signals corresponding to the protons on the aromatic rings of the starting material and the simultaneous increase in signals corresponding to the newly formed product. This allows for the determination of reaction rates and the potential detection of short-lived intermediates. beilstein-journals.org

Hypothetical ¹H NMR Signal Changes During Esterification of this compound with Ethanol
Proton EnvironmentReactant Signal (ppm)Product Signal (ppm)Expected Change
Aromatic protons adjacent to C=OCl~8.0~7.9Slight upfield shift
Aromatic protons on methoxy-bearing ring~7.0-7.2~7.0-7.2Minimal change
Methoxy (CH₃O-) protons~3.8~3.8Minimal change
Ethanol (-CH₂-) protons~3.7~4.4 (Ester -OCH₂-)Significant downfield shift

A suite of vibrational and electronic spectroscopic methods can be coupled to reaction systems for continuous monitoring.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy : This is a highly effective technique for monitoring reactions in solution. nih.gov The key to its application for this compound is the distinct carbonyl (C=O) stretching frequency of the acyl chloride group, which appears in a relatively uncongested region of the infrared spectrum at approximately 1775-1810 cm⁻¹. blogspot.com During a reaction, such as the formation of an ester or an amide, this peak will decrease in intensity, while a new carbonyl peak for the product will appear at a lower frequency (e.g., ~1720 cm⁻¹ for an ester, ~1650 cm⁻¹ for an amide). nih.govresearchgate.net The rate of this change provides direct kinetic data.

Raman Spectroscopy : As a complementary vibrational technique, Raman spectroscopy can also monitor the change in the C=O stretching band. It is particularly advantageous for reactions in aqueous or highly polar media where water absorption can be problematic for IR spectroscopy. A Raman spectrum of the related benzyl (B1604629) chloride shows characteristic peaks that can be tracked. chemicalbook.com

UV-Vis Spectroscopy : The progress of a reaction involving this compound can be tracked by UV-Vis spectroscopy due to changes in the electronic structure of the conjugated system. While the starting material has a characteristic UV absorption profile, the formation of a product like an ester or an amide will alter the chromophore, leading to a shift in the absorption maximum (λmax) or a change in molar absorptivity. researchgate.net This method is particularly powerful when the product has a significantly different absorption spectrum from the reactants.

In-situ Monitoring Techniques for a Generic Reaction of this compound
TechniqueKey Spectral Feature MonitoredInformation GainedReference
ATR-IRDisappearance of acyl chloride C=O stretch (~1780 cm⁻¹). Appearance of ester/amide C=O stretch (~1650-1720 cm⁻¹).Reaction rate, endpoint detection, intermediate identification. nih.govblogspot.com
RamanChange in intensity of acyl chloride C=O stretching band.Kinetic data, suitable for aqueous systems. chemicalbook.com
UV-VisShift in λmax or change in absorbance of the benzoyl chromophore.Reaction progress, especially if product chromophore differs significantly. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a newly synthesized compound, thereby verifying its elemental composition and purity. For this compound, the theoretical composition is calculated from its molecular formula, C₁₄H₁₁ClO₃. The experimentally determined percentages of carbon, hydrogen, and other elements in a purified sample must match these theoretical values within a narrow margin of error (typically ±0.4%) to validate the chemical identity of the compound.

Elemental Composition of this compound (C₁₄H₁₁ClO₃)
ElementAtomic Mass (amu)Theoretical Percentage (%)Hypothetical Experimental Result (%)
Carbon (C)12.01163.9963.85
Hydrogen (H)1.0084.224.25
Chlorine (Cl)35.45313.5013.41
Oxygen (O)15.99918.2818.49

X-ray Crystallography of Reactive Intermediates

While the high reactivity of this compound makes it difficult to crystallize directly, X-ray crystallography is an indispensable tool for determining the three-dimensional structure of its reactive intermediates when they can be stabilized and isolated. acs.org In reactions such as Friedel-Crafts acylation, acyl chlorides form highly reactive intermediates through interaction with a Lewis acid.

Research on other aromatic acid chlorides has shown that these intermediates can be isolated at very low temperatures as crystalline salts and their structures determined by X-ray diffraction. acs.org The interaction typically involves the Lewis acid (e.g., SbF₅, GaCl₃) coordinating to the carbonyl oxygen atom of the acyl chloride. This coordination activates the molecule by elongating the carbon-oxygen double bond (C=O) and simultaneously shortening the carbon-chlorine single bond (C-Cl). acs.org This structural change is a prelude to the formation of the critical electrophile, the acylium cation (R-C≡O⁺). The isolation and crystallographic analysis of these intermediates provide direct, unambiguous insight into the mechanism of electrophilic substitution reactions. acs.org It is expected that this compound would form analogous reactive intermediates.

Typical Bond Length Changes in Aromatic Acyl Chloride-Lewis Acid Complexes
BondBond Length in Free Acyl Chloride (Å)Bond Length in Lewis Acid Complex (Å)InterpretationReference
C=O (Carbonyl)~1.18~1.22Elongation due to coordination with Lewis acid. acs.org
C-Cl~1.80~1.72Shortening, increased double bond character. acs.org

Research Applications and Future Directions for 4 4 Methoxyphenoxy Benzoyl Chloride and Derivatives

Role in the Synthesis of Complex Organic Molecules

Advanced Materials Science

The application of 4-(4-Methoxyphenoxy)benzoyl chloride in advanced materials science, particularly in polymer chemistry and the modification of biopolymers, is not extensively documented in current research literature.

Polymer Chemistry (e.g., Polymerization Initiators, Conjugated Polymers)

No specific studies have been identified that describe the use of this compound as a polymerization initiator. The field of radical polymerization commonly employs initiators like benzoyl peroxide and azo compounds to generate the free radicals necessary to start the polymerization process. sigmaaldrich.com While the benzoyl chloride moiety is a feature of some initiating systems, the specific role of the 4-(4-methoxyphenoxy) substituent in this context has not been explored in the available literature.

Similarly, there is a lack of research on the incorporation of this compound into conjugated polymers. The synthesis of high-performance polymers such as poly(ether ketone)s (PEKs) and aramids often involves the use of various acid chlorides, but specific examples utilizing this compound are not reported.

Modification of Biopolymers and Polysaccharides

The chemical modification of biopolymers like cellulose (B213188) and chitosan (B1678972) to impart new properties is a significant area of research. This often involves the use of acylating agents, including various acid chlorides, to react with the hydroxyl and amine groups present in these natural polymers. However, specific studies detailing the use of this compound for the surface modification or grafting of cellulose or chitosan are not found in the reviewed literature.

Development of Catalytic Systems

The potential of this compound as a precursor for the development of catalytic systems is another area where specific research is lacking.

Design of Efficient and Selective Catalysts

There are no available research findings that describe the use of this compound in the design and synthesis of efficient and selective catalysts. While related compounds may be used to synthesize ligands for metal-based catalysts, the specific contribution of the this compound structure to catalytic activity has not been a subject of published research.

Exploration of Recyclable Catalysts

Similarly, the exploration of recyclable catalysts derived from this compound is not a topic that has been addressed in the scientific literature. The development of recyclable catalysts is a crucial aspect of green chemistry, but the potential of this specific compound in that domain remains unexplored.

Fine Chemical and Specialty Chemical Manufacturing

As a versatile building block, this compound is instrumental in the production of a range of fine and specialty chemicals. Its bifunctional nature allows for the introduction of the 4-methoxyphenoxy group into larger molecules, imparting specific properties such as thermal stability, UV resistance, and desirable electronic characteristics.

The synthesis of various dyes often involves the use of aroyl chlorides as intermediates. frontiersin.orgnih.gov For instance, benzoyl chloride and its derivatives are used in the production of vat dyes and other colorants. frontiersin.org While direct documentation of this compound in specific dye synthesis is not prevalent, its structural similarity to other benzoyl chlorides used in the industry suggests its potential as a precursor for novel dyes. The methoxyphenoxy group could act as an auxochrome, influencing the color and fastness properties of the final dye molecule.

In the fragrance industry, benzoyl chloride derivatives can be used to synthesize aromatic ketones, which are known for their use as perfumery intermediates. researchgate.net Although not a primary application, the potential exists for this compound to be used in the synthesis of complex aromatic esters and ketones that may possess unique olfactory properties.

The application of 4-(4-methoxyphenoxy)benzoic acid, the precursor to the title compound, as a monomer in the production of specialty polymers highlights a significant area of use for this compound. acs.org This suggests its role in creating polymers with enhanced thermal stability and chemical resistance. acs.org Acyl chlorides are key reactants in the synthesis of polyesters and polyamides. The reaction of this compound with diols or diamines would lead to the formation of polymers incorporating the rigid yet flexible phenoxy-phenyl structure, potentially leading to materials with high-performance characteristics.

Plasticizers are additives used to increase the flexibility of polymers like PVC. juniperpublishers.com Benzoate esters are a known class of plasticizers. vedantu.com The synthesis of these plasticizers can originate from benzoyl chlorides, which are reacted with appropriate alcohols. Therefore, this compound could serve as a precursor for novel plasticizers, where the ether linkage might confer improved compatibility and permanence within the polymer matrix.

Synthetic Utility for Target Molecule Construction

The reactivity of the acyl chloride group makes this compound a valuable tool for synthetic chemists aiming to construct complex target molecules.

Aroyl chlorides are widely used as precursors in the synthesis of a variety of heterocyclic compounds. acs.orgquora.comaakash.ac.in For example, they can be used to synthesize quinolines, a class of nitrogen-containing heterocycles with significant biological and pharmaceutical relevance. quora.com The reaction of 2-isocyanatobenzoyl chloride with difunctional nucleophiles can lead to the formation of various heterocyclic systems. aakash.ac.in Given its nature as an aroyl chloride, this compound can be employed in similar synthetic strategies to produce novel heterocyclic structures bearing the 4-methoxyphenoxy substituent.

The reduction of acyl chlorides to aldehydes is a fundamental transformation in organic synthesis, with the Rosenmund reduction being a classic example. byjus.comchemistryjournals.netchemguide.co.ukresearchgate.netnih.gov This reaction involves the catalytic hydrogenation of an acyl chloride over a poisoned palladium catalyst, such as palladium on barium sulfate. chemistryjournals.netchemguide.co.ukresearchgate.netnih.gov This method allows for the selective conversion of the acyl chloride to the corresponding aldehyde, preventing over-reduction to the alcohol. byjus.comchemistryjournals.net Both aliphatic and aromatic acyl chlorides can be effectively reduced under these conditions. byjus.com Therefore, 4-(4-methoxyphenoxy)benzaldehyde (B1588542) can be synthesized from this compound via this methodology.

The Friedel-Crafts acylation is a powerful method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones. researchgate.netescholarship.orgyoutube.comgoogle.comrsc.org This reaction involves the treatment of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. youtube.comrsc.org The reaction of this compound with an aromatic substrate would yield a diaryl ketone containing the methoxyphenoxy moiety, which could be a valuable intermediate in medicinal chemistry or materials science. researchgate.netescholarship.org

Aromatic nitriles are important intermediates in the pharmaceutical and agrochemical industries. acs.orgrsc.org While the direct conversion of an aroyl chloride to a nitrile is not a standard, high-yielding, one-step process, multi-step sequences are available. One approach involves the conversion of the corresponding primary amide, which can be derived from the acyl chloride, to a nitrile through dehydration using reagents like thionyl chloride. chemicalbook.com Another route involves the reaction of benzotrichloride (B165768) derivatives with ammonium (B1175870) halides.

Isocyanates are highly reactive intermediates that are precursors to a wide range of compounds, including ureas and carbamates, and are fundamental in the production of polyurethanes. A common method for the synthesis of isocyanates from acyl chlorides proceeds via the Curtius rearrangement of an acyl azide (B81097). The acyl chloride is first converted to an acyl azide by reaction with an azide salt. Subsequent thermal or photochemical decomposition of the acyl azide leads to the isocyanate with the loss of nitrogen gas. This method is applicable to a wide range of aromatic and aliphatic acyl chlorides, suggesting that this compound can be converted to 4-(4-methoxyphenoxy)benzoyl isocyanate through this synthetic route.

Green Chemistry in Industrial Processes

The industrial application of this compound and its subsequent derivatives is increasingly being viewed through the lens of green chemistry. This approach seeks to minimize the environmental footprint of chemical manufacturing by adhering to a set of principles that promote sustainability. The focus is on designing processes that reduce waste, use less hazardous materials, and are more energy-efficient.

Reducing Waste and Environmental Impact

A primary goal of green chemistry is the prevention of waste, a principle that is highly relevant to the synthesis and use of acyl chlorides like this compound. nih.gov Traditional chemical syntheses often generate significant quantities of waste relative to the desired product, a metric quantified by the Environmental Factor (E-factor). nih.gov In pharmaceutical and fine chemical manufacturing, where compounds like this are often used, E-factors can be particularly high. nih.gov

The synthesis of this compound from its corresponding carboxylic acid typically involves reagents like thionyl chloride or oxalyl chloride. These reactions produce stoichiometric amounts of acidic gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl), which require neutralization, adding to the waste stream. Furthermore, the use of conventional Friedel-Crafts acylation reactions with this benzoyl chloride often employs stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), which are difficult to recover and generate large volumes of acidic aqueous waste during workup. researchgate.net

Strategies to mitigate this impact focus on several key areas:

Catalyst Selection: Replacing traditional Lewis acids with heterogeneous, recyclable solid acid catalysts can dramatically reduce waste. researchgate.net

Solvent Choice: Opting for safer, greener solvents or, where possible, conducting reactions in solvent-free ("dry media") conditions minimizes both waste and environmental exposure to volatile organic compounds (VOCs). nih.govwjpmr.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product is a core principle. nih.gov This involves minimizing the use of protecting groups and auxiliary substances.

The table below illustrates a comparison between traditional and greener approaches for a typical acylation reaction.

FeatureTraditional Method (e.g., Friedel-Crafts)Greener Alternative
Catalyst Stoichiometric AlCl₃ or FeCl₃Catalytic, reusable solid acids (e.g., zeolites, HPW/MCM-41) researchgate.net
Solvent Chlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., anisole) or solvent-free conditions nih.gov
Waste High E-factor; significant acidic aqueous wasteLow E-factor; minimal waste, catalyst is recycled nih.govresearchgate.net
Energy Use Often requires heating for extended periodsCan be more energy-efficient, especially with microwave or ultrasound assistance nih.gov

Sustainable Synthetic Routes

Developing sustainable synthetic routes for and with this compound is crucial for its long-term industrial viability. Sustainability in this context involves not only reducing immediate environmental harm but also utilizing renewable resources and ensuring processes are inherently safer. nih.govwjpmr.com

One area of focus is the replacement of hazardous reagents used to create the acid chloride itself. While effective, reagents like thionyl chloride and oxalyl chloride are highly toxic and corrosive. Research into alternative activation methods for carboxylic acids is an ongoing field in green chemistry.

For reactions using this compound, the development of catalytic processes is paramount. An efficient method has been established for the green synthesis of related benzophenone (B1666685) structures using benzoic acid as the acylating agent, catalyzed by tungstophosphoric acid (HPW) supported on a mesoporous silica (B1680970) material, MCM-41. researchgate.net Such catalysts are highly active, reusable, and function under environmentally friendlier conditions, offering a template for sustainable processes involving this compound. researchgate.net These solid acid catalysts provide more active centers for the reaction to occur. researchgate.net

Furthermore, the use of alternative energy sources such as microwaves and ultrasound is being explored to drive reactions more efficiently. nih.gov These methods can lead to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov The synthesis of various heterocyclic compounds, which can be derived from acyl chlorides, has been successfully demonstrated using these green techniques, often in combination with eco-friendly solvents like deep eutectic solvents. nih.gov

Theoretical Chemistry and Computational Design

Theoretical and computational chemistry are indispensable tools for understanding the properties of this compound and for designing novel molecules and reactions based on its structure. These in silico methods allow researchers to predict molecular behavior and design experiments more efficiently, saving time and resources while minimizing the generation of chemical waste.

Predicting Reactivity and Selectivity

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. It is a reactive acylating agent, readily undergoing nucleophilic acyl substitution with alcohols, amines, and carboxylic acids. ganeshremedies.com

Computational chemistry provides powerful methods to predict this reactivity with a high degree of accuracy.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electron distribution within the molecule. This reveals the partial positive charge on the carbonyl carbon, quantifying its susceptibility to nucleophilic attack. It can also model the transition states of potential reactions, allowing for the calculation of activation energies, which helps predict reaction rates.

Kinetic Studies: The influence of substituents on reactivity can be modeled and compared with experimental kinetic data. For instance, studies on the solvolysis of related substituted benzyl (B1604629) chlorides and benzoyl chlorides have shown how electron-donating groups (like the methoxy (B1213986) group) can stabilize carbocation intermediates, influencing the reaction mechanism (e.g., favoring SN1-type pathways). rsc.org Computational models can replicate these electronic effects to predict how this compound will behave in different solvent systems. rsc.org

These predictive capabilities are crucial for optimizing reaction conditions to achieve desired selectivity, for example, when multiple nucleophilic sites are present in a substrate molecule.

Rational Design of Novel Reactions

Beyond predicting the behavior of the molecule itself, computational chemistry is a cornerstone of rational design, particularly in the field of drug discovery and materials science. mdpi.com this compound can serve as a crucial building block for creating new, complex molecules with specific functions.

The process of rational design often involves the following steps:

Target Identification: A biological target, such as an enzyme or receptor, is identified.

Computational Screening: A virtual library of compounds is screened against a computer model of the target. This process, known as virtual screening or docking, predicts how well each molecule will bind to the target site. researchgate.net

Structure-Activity Relationship (SAR) Analysis: Computational models are used to understand how changes in a molecule's structure affect its activity. Techniques like 3D-QSAR and molecular field analysis help in identifying which parts of the molecule are essential for its function. researchgate.netnih.gov

For example, derivatives of this compound could be designed as potential therapeutic agents. Researchers have successfully designed novel androgen receptor (AR) antagonists by synthesizing a series of 4-(4-benzoylaminophenoxy)phenol derivatives, using a benzoyl chloride as a key reagent for the amide bond formation. nih.gov Similarly, new anticancer agents targeting tubulin polymerization have been developed from substituted methoxybenzoyl-aryl-thiazole templates, where the methoxybenzoyl moiety is a critical component. nih.gov In these cases, this compound would be an ideal starting material for synthesizing analogs to optimize potency, selectivity, and pharmacokinetic properties like solubility and bioavailability. nih.gov

The table below summarizes key computational techniques and their application in the rational design of derivatives.

Computational TechniqueApplication in Rational Design
Molecular Docking Predicts the binding orientation and affinity of a designed molecule to a biological target (e.g., an enzyme or receptor). researchgate.net
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new scaffolds. mdpi.comresearchgate.net
3D-QSAR Correlates the 3D properties of a series of molecules with their biological activity to build predictive models for new derivatives. nih.gov
ADMET Prediction Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a virtual compound before synthesis.
Density Functional Theory (DFT) Calculates electronic properties to predict reactivity, stability, and spectroscopic characteristics of novel compounds.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(4-Methoxyphenoxy)benzoyl chloride, and how can reaction yields be optimized?

Answer:
The synthesis typically involves reacting 4-(4-methoxyphenoxy)benzoic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key optimization steps include:

  • Catalyst use : Adding catalytic dimethylformamide (DMF) enhances reactivity by generating reactive acyl imidazolium intermediates .
  • Temperature control : Maintaining 50–60°C minimizes side reactions (e.g., hydrolysis) while ensuring complete conversion .
  • Purification : Distillation under reduced pressure or recrystallization from anhydrous solvents (e.g., dry hexane) removes residual acids or unreacted reagents .

Advanced: How does the 4-methoxyphenoxy substituent influence the reactivity of benzoyl chloride in nucleophilic acyl substitution reactions?

Answer:
The electron-donating methoxy group increases electron density on the carbonyl carbon, reducing electrophilicity compared to unsubstituted benzoyl chloride. This results in:

  • Slower reaction kinetics : Requires stronger nucleophiles (e.g., amines over alcohols) or elevated temperatures .
  • Steric effects : The bulky 4-methoxyphenoxy group may hinder access to the carbonyl in sterically crowded environments, necessitating solvent polarity adjustments (e.g., using DMF over THF) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), with distinct methoxy singlet at δ ~3.8 ppm. The carbonyl carbon resonates at δ ~170 ppm .
  • IR spectroscopy : Strong C=O stretch at ~1770 cm⁻¹ and C-O-C (ether) at ~1250 cm⁻¹ .
  • Mass spectrometry : Molecular ion [M⁺] at m/z 276 (C₁₄H₁₁ClO₃) with fragments corresponding to loss of Cl (Δ m/z 35) .

Advanced: What strategies mitigate the compound’s moisture sensitivity during storage and handling?

Answer:

  • Storage : Use amber glass vials under inert gas (argon/nitrogen) with molecular sieves (3Å) to adsorb moisture .
  • Handling : Conduct reactions in anhydrous solvents (e.g., dried dichloromethane) and employ Schlenk-line techniques for air-sensitive transfers .
  • Monitoring : Regular Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Basic: What are critical safety protocols for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station .

Advanced: How does the methoxyphenoxy group affect stability under acidic vs. basic conditions?

Answer:

  • Acidic conditions : The electron-donating methoxy group stabilizes the acyl chloride against hydrolysis slightly, but prolonged exposure to H⁺ (e.g., HCl) accelerates decomposition to benzoic acid derivatives .
  • Basic conditions : Rapid hydrolysis occurs due to OH⁻ nucleophilic attack. Steric hindrance from the substituent slows but does not prevent reaction .

Basic: What are common by-products during synthesis, and how are they removed?

Answer:

  • By-products : Unreacted 4-(4-methoxyphenoxy)benzoic acid and hydrolyzed products (e.g., 4-(4-methoxyphenoxy)benzoic acid).
  • Removal : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional crystallization in ethanol/water mixtures .

Advanced: What role does this compound play in functional polymer synthesis?

Answer:

  • Monomer application : Acts as a crosslinker in polyamide or polyester synthesis, introducing rigid aromatic segments that enhance thermal stability (Tg > 200°C) .
  • Functionalization : The chloride group enables grafting onto polymers (e.g., polyethylenimine) for drug delivery systems, leveraging its hydrolytic lability in physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.